

An In-depth Technical Guide to the Characterization of Methyl 14-methylpentadecanoate Isomers

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Compound of Interest

Compound Name: Methyl 14-methylpentadecanoate

Cat. No.: B164427

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Introduction

Methyl 14-methylpentadecanoate, an iso-branched fatty acid methyl ester (FAME), and its isomers are of growing interest in various scientific fields, including microbiology, food science, and pharmacology. As components of bacterial cell membranes, they serve as important biomarkers. Their unique branched structures influence the physical properties of lipids, such as melting point and fluidity, which can have implications for drug delivery systems and formulation science. The parent fatty acid, 14-methylpentadecanoic acid, has been identified as a potential biomarker for rheumatoid arthritis and has shown antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the analytical techniques used to characterize **Methyl 14-methylpentadecanoate** and its common anteiso isomer, Methyl 13-methylpentadecanoate.

Physicochemical Properties

The position of the methyl branch significantly influences the physical properties of these isomers. Below is a summary of available data.

Property	Methyl 14-methylpentadecanoate (iso)	Methyl 13-methylpentadecanoate (anteiso)
Molecular Formula	C ₁₇ H ₃₄ O ₂ [1]	C ₁₇ H ₃₄ O ₂ [2][3]
Molecular Weight	270.45 g/mol [1]	270.5 g/mol [2]
CAS Number	5129-60-2[1]	5487-50-3[2][3]
Boiling Point	311.00 to 312.00 °C @ 760 mm Hg (estimated)[4]	Not readily available
Flash Point	144.1 °C (Tag Closed Cup, estimated)[4][5]	Not readily available
Appearance	Liquid[5]	Not readily available

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating FAME isomers. The choice of stationary phase is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The retention behavior of the isomers is dependent on the polarity of the stationary phase.

Parameter	Methyl 14-methylpentadecanoate (iso)	Methyl 13-methylpentadecanoate (anteiso)
Kovats Retention Index (DB-5)	1884[6]	Not readily available
Kovats Retention Index (SE-30)	1877[7]	Not readily available

Note: Retention indices are dependent on the specific GC conditions and column used.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of **Methyl 14-methylpentadecanoate** isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of FAMES provides characteristic fragmentation patterns.

Characteristic Fragment (m/z)	Methyl 14-methylpentadecanoate (iso)	Methyl 13-methylpentadecanoate (anteiso)	Interpretation
M+	270	270	Molecular Ion
74	Abundant	Abundant	McLafferty rearrangement product, characteristic of FAMES
227	Present	Absent	Loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$) from the iso-terminus
[M-43]+	Present	Present	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) from the anteiso-terminus may occur, but loss of an ethyl radical is more characteristic.
[M-29]+	Less prominent	More prominent	Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) from the anteiso-terminus

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data (Predicted/Reported in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment (Methyl 14-methylpentadecanoate)	Assignment (Methyl 13-methylpentadecanoate)
~3.67	s	-OCH ₃	-OCH ₃
~2.30	t	-CH ₂ -COO-	-CH ₂ -COO-
~1.63	m	-CH ₂ -CH ₂ -COO-	-CH ₂ -CH ₂ -COO-
~1.51	m	-CH(CH ₃) ₂	-CH(CH ₃)CH ₂ CH ₃
~1.25	br s	-(CH ₂) _n -	-(CH ₂) _n -
~0.86	d	-CH(CH ₃) ₂	-CH(CH ₃)CH ₂ CH ₃
~0.85	t	Not applicable	-CH ₂ CH ₃

¹³C NMR Spectral Data (Predicted in CDCl₃)

Chemical Shift (ppm)	Assignment (Methyl 14-methylpentadecanoate)	Assignment (Methyl 13-methylpentadecanoate)
~174.4	C=O	C=O
~51.4	-OCH ₃	-OCH ₃
~39.0	C-13	C-12
~34.1	C-2	C-2
~29.7 - 29.1	-(CH ₂) _n -	-(CH ₂) _n -
~27.2	C-14	C-13
~25.0	C-3	C-3
~22.7	C-15	C-14
~14.1	Not applicable	Terminal -CH ₃ of ethyl group
~11.4	Not applicable	Methyl branch on C-13

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2955, 2924, 2854	C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂ groups
~1743	C=O stretching of the ester group
~1465	C-H bending of CH ₂ and CH ₃ groups
~1170	C-O stretching of the ester group

Experimental Protocols

Synthesis of Methyl 14-methylpentadecanoate (iso)

A common method for the synthesis of iso-branched fatty acids involves the malonic ester synthesis or the use of organocuprate reagents. A general procedure is outlined below:

- **Starting Material:** A long-chain ω -haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).
- **Reaction:** React the starting material with lithium diisopropylcuprate (from isopropyl bromide and lithium in the presence of copper(I) iodide).
- **Workup:** Quench the reaction with a saturated aqueous solution of ammonium chloride.
- **Purification:** Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Synthesis of Methyl 13-methylpentadecanoate (anteiso)

The synthesis of the anteiso isomer can be achieved using a similar strategy but with a different organocuprate reagent.

- **Starting Material:** A long-chain ω -haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).
- **Reaction:** React the starting material with lithium di-sec-butylcuprate (from 2-bromobutane).
- **Workup and Purification:** Follow the same procedure as for the iso isomer.

Sample Preparation for GC-MS Analysis (from Biological Samples)

- **Lipid Extraction:** Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
- **Transesterification:** Evaporate the lipid extract to dryness under a stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol and heat at 100°C for 1 hour.
- **FAME Extraction:** After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

- Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

GC-MS Operating Conditions

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column. For better separation of isomers, a more polar column such as a cyanopropyl phase (e.g., HP-88) can be used.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 120°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

NMR Spectroscopy

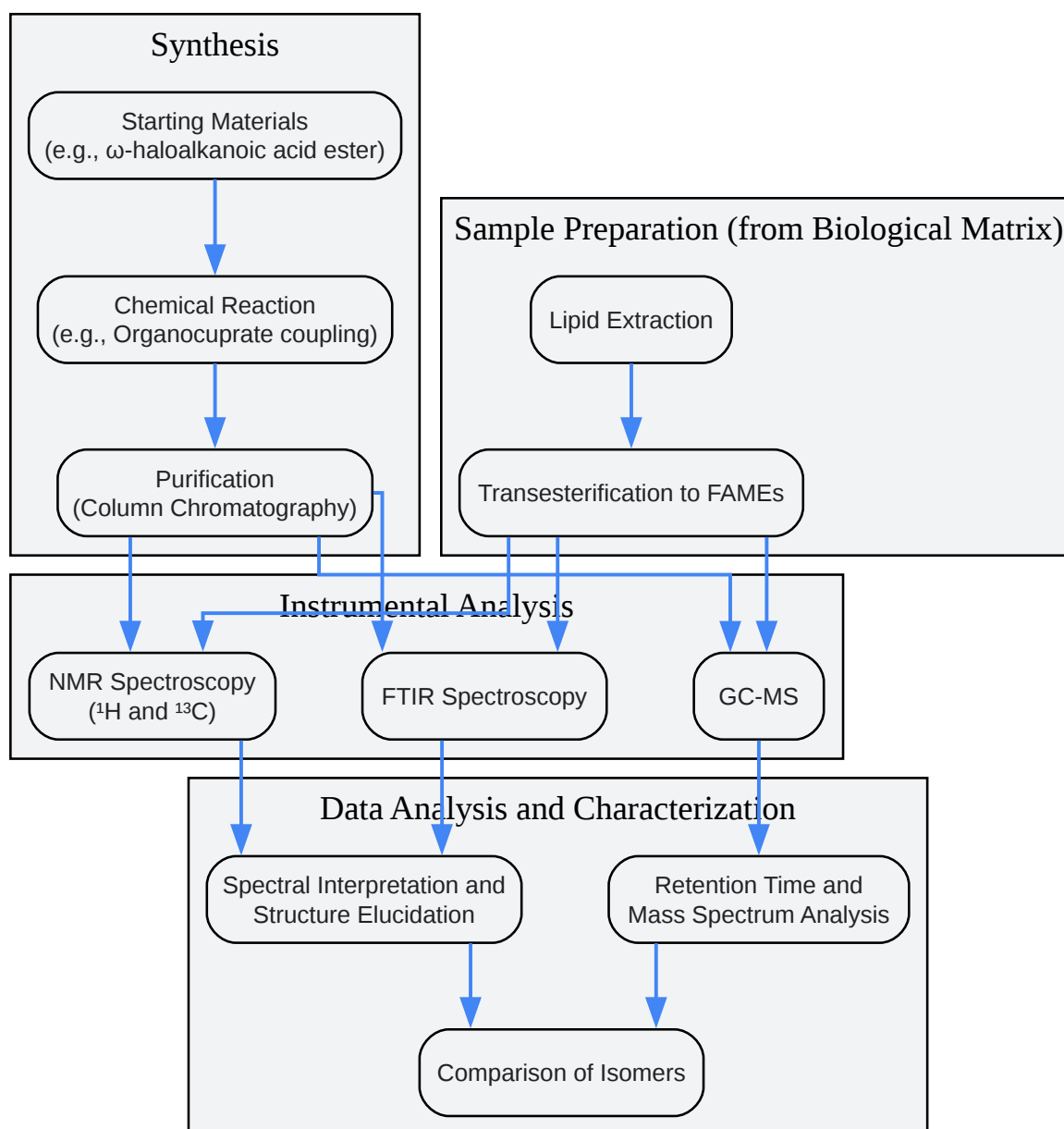
- Solvent: Deuterated chloroform (CDCl_3).
- Concentration: ~10 mg of the FAME in 0.7 mL of CDCl_3 .
- Instrument: 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire proton-decoupled spectra.

FTIR Spectroscopy

- Method: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.

- Instrument: A standard FTIR spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Workflow and Pathway Diagrams



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Caption: General experimental workflow for the synthesis, extraction, and characterization of **Methyl 14-methylpentadecanoate** isomers.

Conclusion

The characterization of **Methyl 14-methylpentadecanoate** and its isomers requires a multi-technique approach. Gas chromatography, particularly with mass spectrometric detection, is indispensable for the separation and initial identification of these closely related compounds. NMR and FTIR spectroscopy provide the detailed structural information necessary for unambiguous confirmation. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these important branched-chain fatty acid methyl esters. Further research to establish a more comprehensive database of chromatographic retention times on various stationary phases and detailed spectroscopic data for a wider range of isomers will be invaluable to the scientific community.

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